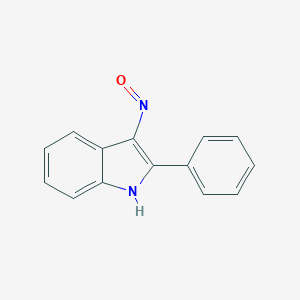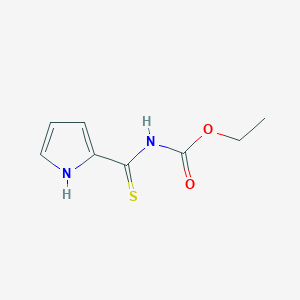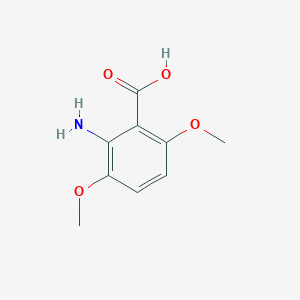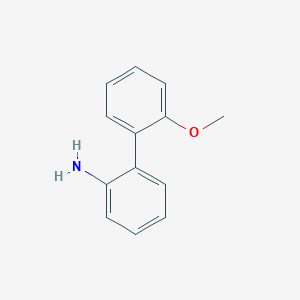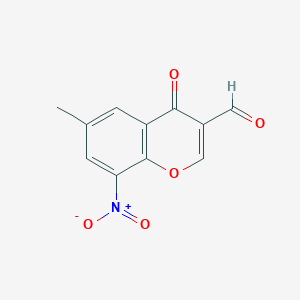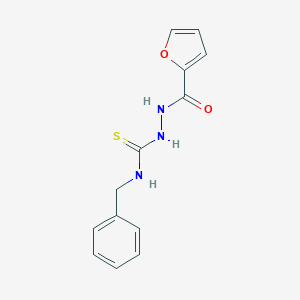
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide, also known as Furfurylthiosemicarbazide (FFTSC), is a compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in fields such as medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of FFTSC is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. Studies have shown that FFTSC can inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. FFTSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
FFTSC has been shown to have a number of biochemical and physiological effects. Studies have shown that FFTSC can reduce inflammation by inhibiting the activity of cyclooxygenase-2. It has also been shown to have anti-microbial properties, as it can inhibit the growth of various bacteria and fungi. In addition, FFTSC has been shown to have anti-tumor properties, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FFTSC in lab experiments is that it is relatively easy to synthesize and purify. In addition, FFTSC has been shown to have a number of potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using FFTSC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are a number of future directions for research on FFTSC. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its effects in different experimental settings. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, research could be conducted to develop more efficient synthesis methods for FFTSC, which would make it more accessible for use in various scientific research applications.
Méthodes De Synthèse
FFTSC can be synthesized through a multi-step process that involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with benzyl chloride. The final product is obtained through the reaction of this intermediate with 2-furancarboxylic acid. This synthesis method has been optimized to yield high purity FFTSC with good yields.
Applications De Recherche Scientifique
FFTSC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that FFTSC has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. In addition, FFTSC has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Propriétés
Numéro CAS |
63224-31-7 |
|---|---|
Nom du produit |
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide |
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
1-benzyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19) |
Clé InChI |
ZNESDGIEXZIHAU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S |
SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Autres numéros CAS |
63224-31-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)
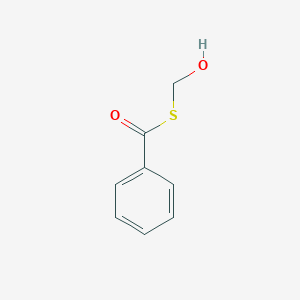
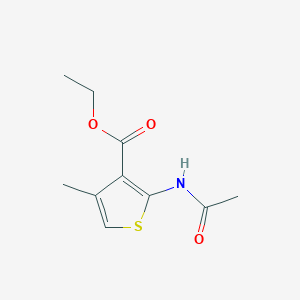
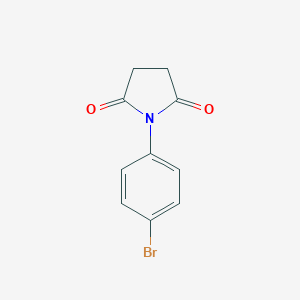
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)

